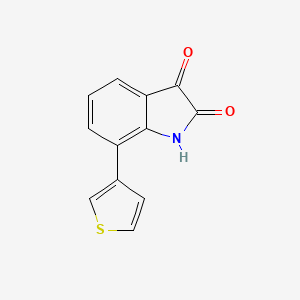

7-(Thiophen-3-yl)indoline-2,3-dione

Description

Properties

Molecular Formula |

C12H7NO2S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

7-thiophen-3-yl-1H-indole-2,3-dione |

InChI |

InChI=1S/C12H7NO2S/c14-11-9-3-1-2-8(7-4-5-16-6-7)10(9)13-12(11)15/h1-6H,(H,13,14,15) |

InChI Key |

ODUNVVPJNXOXJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C(=O)N2)C3=CSC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF₃) increase molecular weight and density while reducing solubility. The trifluoromethyl analog exhibits a high melting point (192–193°C), suggesting strong crystalline packing .

- The thiophene group in the target compound introduces sulfur-based π-π interactions, which may favor binding to aromatic residues in enzymes or receptors.

Key Observations :

- Traditional condensation methods (e.g., aldol reactions) require prolonged reaction times (48 hours) but achieve moderate yields (50–61%) .

- Microwave-assisted synthesis reduces reaction times (25–30 hours) but may lower yields (40–55%) due to rapid decomposition .

Pharmacological Activity Comparisons

Receptor Affinity and Selectivity

Indoline-2,3-dione derivatives exhibit varied receptor interactions:

Key Observations :

- The indoline-2,3-dione scaffold with an additional carbonyl group shows low σ1 affinity but high σ2 selectivity (>72-fold), likely due to steric hindrance from the rigid core .

- Thiophene’s electron-rich structure may further modulate receptor interactions, though specific data for this compound are unavailable.

Anticonvulsant Activity

Schiff bases of isatin derivatives demonstrate notable activity:

| Compound | MES ED₅₀ (mg/kg) | ScMet ED₅₀ (mg/kg) | References |

|---|---|---|---|

| N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin | <600 | <600 | |

| Phenytoin (standard) | 7.5 | >500 |

Key Observations :

- The bromo and chloro substituents in isatin derivatives enhance anticonvulsant efficacy, surpassing standard drugs like phenytoin in safety margins .

Q & A

Q. Q. How can isotopic labeling (e.g., C or N) track metabolic or degradation pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.